N-(2-Bromopropyl)phthalimide

Description

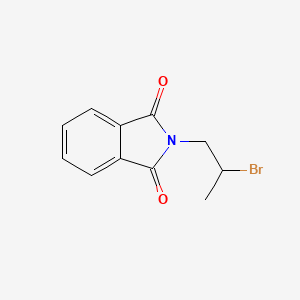

N-(2-Bromopropyl)phthalimide (CAS: 5460-29-7) is an organobromine compound with the molecular formula C₁₁H₁₀BrNO₂ and a molecular weight of 268.11 g/mol . Structurally, it consists of a phthalimide group linked to a 3-bromopropyl chain (Fig. 1). The bromine atom at the terminal position makes it a primary alkyl halide, rendering it highly reactive in nucleophilic substitution reactions (e.g., SN2 mechanisms).

Synthesis: It is synthesized via the Gabriel method, where potassium phthalimide reacts with 1,3-dibromopropane in acetonitrile under reflux conditions . This method yields high-purity product with a melting point of 71–73°C .

Properties

Molecular Formula |

C11H10BrNO2 |

|---|---|

Molecular Weight |

268.11 g/mol |

IUPAC Name |

2-(2-bromopropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C11H10BrNO2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5,7H,6H2,1H3 |

InChI Key |

OEDMJTQRHMQBHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C(=O)C2=CC=CC=C2C1=O)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

NBPPH participates in nucleophilic substitution (SN2) reactions, where the bromine atom is displaced by nucleophiles. This reactivity is central to its utility in synthesizing functionalized amines and heterocycles.

Key Reactions

-

Aminolysis with Primary Amines :

NBPPH reacts with primary amines (e.g., propane-1,3-diamine, PDA) to form substituted phthalimide derivatives. The reaction proceeds via a stepwise mechanism involving:-

Formation of a tetrahedral intermediate.

-

Intramolecular general acid-base (GA–GB) catalysis, where the amine’s proton assists in leaving-group departure .

Example :

-

-

Reactivity with Weak Nucleophiles :

Weak nucleophiles like 1,4-diazabicyclo[2.2.2]octane (DABCO) show negligible reactivity with NBPPH, highlighting the dependence on nucleophile strength and steric factors .

Diffusion-Controlled vs. Preassociation Mechanisms

-

Non-Ionized Phthalimides : Reactions follow a diffusion-controlled trapping stepwise mechanism , where the nucleophile attacks the electrophilic carbon before HBr elimination .

-

Ionized Phthalimides : A preassociation stepwise mechanism dominates, where partial proton transfer occurs before nucleophilic attack .

Catalytic Effects

-

Intramolecular GA–GB Catalysis : Observed in reactions with primary amines, where the nucleophile’s proton facilitates bromide departure .

-

Steric Effects : Bulky substituents on the phthalimide reduce catalytic efficiency, as seen in comparisons with shorter-chain analogs (e.g., N-(2-bromoethyl)phthalimide) .

Structural Modifications

Altering the bromoalkyl chain length (e.g., from bromoethyl to bromopropyl) impacts reactivity:

| Compound | Reactivity with PDA | Catalytic Efficiency |

|---|---|---|

| N-(2-Bromoethyl)phthalimide | High | Strong GA–GB catalysis |

| N-(2-Bromopropyl)phthalimide | Moderate | Reduced catalysis |

The elongated alkyl chain in NBPPH introduces steric hindrance, slowing nucleophilic attack compared to shorter-chain analogs .

Ligation with Metal Complexes

NBPPH derivatives (e.g., selenium-containing analogs) form stable adducts with metals like Hg(II). These complexes are characterized by spectroscopic methods (IR, NMR) and exhibit potential in materials science .

Reaction Conditions

| Reaction | Conditions | Catalyst |

|---|---|---|

| Aminolysis with PDA | Aqueous/organic solvent | Intramolecular GA–GB |

| Cyclocondensation with enolates | Dry THF, -78°C | LiHMDS |

Spectroscopic Signatures

Comparison with Similar Compounds

Bromoalkyl Phthalimides

These analogs differ in alkyl chain length and bromine position, affecting reactivity and applications (Table 1).

*Calculated based on formula.

Key Differences :

- Reactivity : The primary bromide in this compound facilitates faster SN2 reactions compared to secondary bromides in longer-chain analogs.

- Hydrophobicity : Longer chains (e.g., butyl) enhance hydrophobic interactions in macrocycles .

- Synthesis : Chain length is controlled by using dibromoalkanes (e.g., 1,4-dibromobutane for butyl derivatives) .

Substituent Variants: Chloro vs. Bromo

3-Chloro-N-phenyl-phthalimide (CAS: Not provided) replaces the bromopropyl group with a chlorophenyl moiety. Differences include:

- Electronic Effects : Chlorine’s lower electronegativity reduces alkylation efficiency compared to bromine.

- Applications: Used in polyimide monomers rather than drug intermediates .

Physicochemical and Functional Comparisons

Role in Polymer Chemistry

Drug Development

Macrocyclic Systems

- N-(3-Bromopropyl)phthalimide alkylates p-tert-butylthiacalix[4]arenes , enhancing DNA/protein interactions via hydrogen bonding .

Q & A

Basic: What are the standard synthetic routes for preparing N-(2-Bromopropyl)phthalimide, and how can purity be optimized?

This compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting phthalimide with 1,2-dibromopropane in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., NaH or K₂CO₃) to promote alkylation . Purification is achieved through recrystallization using ethanol or acetone, with purity verified by melting point analysis (72–74°C) and chromatographic techniques (TLC, Rf ~0.23 in 20% MeOH:CHCl₃) . Optimization includes inert atmosphere use (N₂) to prevent side reactions and stoichiometric control to minimize unreacted bromopropane .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers expect?

Essential techniques include:

- ¹H/¹³C NMR : Look for phthalimide aromatic protons (δ 7.68–7.85 ppm) and alkyl chain signals (e.g., –CH₂Br at δ 3.7–4.0 ppm) .

- FT-IR : Confirm C=O stretches (~1770 cm⁻¹) and C–Br bonds (~550 cm⁻¹) .

- Elemental analysis : Validate %C, %H, %N (±0.3% deviation) .

Advanced labs may use HRMS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 268.10) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

The compound is an irritant and environmental hazard. Key precautions:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood .

- Avoid aqueous or protic solvents to prevent hydrolysis.

- Store in airtight containers at 2–8°C, away from light .

- Dispose via halogenated waste streams, complying with local regulations .

Advanced: How can this compound be utilized in designing enzyme inhibitors, and what methodological challenges arise?

This compound serves as a key intermediate in synthesizing heterocyclic inhibitors. For example, it reacts with imidazoles to form indoleamine 2,3-dioxygenase (IDO) inhibitors via nucleophilic substitution . Challenges include:

- Steric hindrance : Optimize reaction temperature (80–100°C) and solvent polarity (DMF/THF) to enhance yield.

- Byproduct formation : Monitor via HPLC and employ column chromatography for isolation .

- Pharmacological validation : Test inhibitory activity using enzyme assays (e.g., IC₅₀ determination) and docking studies to assess binding affinity .

Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is critical. For example, monoclinic crystals of analogous phthalimide derivatives were solved via direct methods and refined using full-matrix least squares . Challenges include:

- Crystal growth : Use slow evaporation in ethanol/acetone mixtures.

- Disorder modeling : Address positional disorder in alkyl chains with restraint algorithms.

- Data quality : Ensure high-resolution (<0.8 Å) and low R-factor (<5%) .

Advanced: How can researchers reconcile discrepancies between experimental and computational spectral data for this compound?

Discrepancies in UV-Vis or NMR data often arise from solvent effects or conformational flexibility. For example, theoretical studies on N-(2-bromoethyl)phthalimide showed deviations in simulated vs. experimental UV spectra due to solvatochromism . Mitigation strategies:

- Solvent correction : Apply PCM (Polarizable Continuum Model) in DFT calculations.

- Dynamic effects : Use MD simulations to account for rotational barriers in alkyl chains .

Advanced: What structure-activity relationship (SAR) insights guide the modification of this compound for enhanced bioactivity?

Key modifications include:

- Alkyl chain length : Shorter chains (e.g., –CH₂Br vs. –CH₂CH₂Br) improve solubility but reduce membrane permeability .

- Electron-withdrawing groups : Substituents like –NO₂ or –CF₃ on the phthalimide ring enhance electrophilicity and target binding .

- Hybrid derivatives : Conjugation with triazoles or imidazoles augments antimicrobial or anticancer activity .

Validation requires in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and in silico ADMET profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.